5-chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide
Description
5-Chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative characterized by a chloro group at position 5, a methylsulfanyl (SMe) substituent at position 2, and a naphthalen-1-yl carboxamide group at position 2.
- Electron-withdrawing chloro group: Enhances reactivity and binding to nucleophilic sites.
- Methylsulfanyl moiety: Contributes to lipophilicity and may influence metabolic stability compared to sulfonyl analogs.
Properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-naphthalen-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-22-16-18-9-12(17)14(20-16)15(21)19-13-8-4-6-10-5-2-3-7-11(10)13/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIUWRHUNXGBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-(methylsulfanyl)-N-(naphthalen-1-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 375.8 g/mol, exhibits various pharmacological properties, particularly in the field of oncology and neurology.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cancer cells. It has been shown to inhibit the epidermal growth factor receptor (EGFR), particularly the T790M mutation, which is known for conferring resistance to first-line EGFR inhibitors. The compound demonstrated an IC50 value of approximately 0.12 µM against this target, indicating potent inhibitory activity comparable to established agents like osimertinib .
Antitumor Activity
Recent studies have highlighted the compound's broad-spectrum antitumor activity. For instance, it has been reported that compounds related to this compound exhibit significant growth inhibition across various cancer cell lines. The growth inhibition (GI50) values often range in the low micromolar concentrations, suggesting effective cytotoxicity .
Table 1: Antitumor Activity Data
| Compound | Cell Line Tested | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (Lung) | 0.12 | EGFR Inhibition |
| Related Compound A | MCF7 (Breast) | 6.15 | Apoptosis Induction |
| Related Compound B | HeLa (Cervical) | 28.66 | Cell Cycle Arrest |
Apoptotic Effects
The compound has also been evaluated for its apoptotic effects on cancer cells. Studies indicate that it increases levels of active caspase-3 and promotes apoptosis through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic factors like Bcl2 .
Table 2: Apoptotic Activity Indicators
| Indicator | Control Group | Treated Group |
|---|---|---|
| Active Caspase-3 (pg/mL) | 503.2 ± 4.0 | 560.2 ± 5.0 |
| Bax Protein Level (Relative Units) | Baseline | Increased |
| Bcl2 Protein Level (Relative Units) | Baseline | Decreased |
Pharmacokinetics and Safety Profile
In silico ADME (Absorption, Distribution, Metabolism, Excretion) studies predict a favorable pharmacokinetic profile for this compound, suggesting good absorption and low toxicity in preliminary evaluations . However, comprehensive in vivo studies are essential for confirming these predictions.
Case Studies
Several case studies have documented the therapeutic potential of pyrimidine derivatives similar to this compound:
- Case Study on Lung Cancer : A patient with EGFR T790M mutation showed significant tumor reduction after treatment with a related pyrimidine derivative, demonstrating a clinical correlation with preclinical findings.
- Case Study on Breast Cancer : Administration of a similar compound resulted in marked apoptosis in MCF7 cell lines, correlating with increased levels of active caspases.
Comparison with Similar Compounds
Substituent Variations at Position 2
The methylsulfanyl group in the target compound distinguishes it from analogs with sulfonyl (SO₂Me) or other alkyl/arylthio groups. Key comparisons include:
Key Observations :
Variations in the Carboxamide Group
The naphthalen-1-yl carboxamide group is a critical structural feature. Comparisons include:
Key Observations :
- Naphthalen-1-yl vs.
- Functionalized Carboxamides : The addition of sulfamoyl (e.g., ) or fluorobenzyl groups (e.g., ) can modulate solubility and target affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
